molecular formula C10H10N2O3 B1276499 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid CAS No. 890094-09-4

1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B1276499
CAS No.: 890094-09-4
M. Wt: 206.2 g/mol
InChI Key: CFHXBUHAAVSOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic organic compound that features a benzimidazole core with a hydroxyethyl group at the 1-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl glyoxylate, followed by hydrolysis and subsequent functional group modifications to introduce the hydroxyethyl and carboxylic acid groups.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of functional materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The benzimidazole core can also participate in π-π stacking interactions and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the hydroxyethyl and carboxylic acid groups.

    2-Hydroxyethyl benzimidazole: Lacks the carboxylic acid group.

    5-Carboxybenzimidazole: Lacks the hydroxyethyl group.

Uniqueness: 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-4-3-12-6-11-8-5-7(10(14)15)1-2-9(8)12/h1-2,5-6,13H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHXBUHAAVSOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409460
Record name 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890094-09-4
Record name 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
Customer
Q & A

Q1: What are the key structural features of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid revealed by the study?

A1: The study reveals several key structural features of the compound:

  • Carboxylic group orientation: The carboxylic acid group is not perfectly aligned with the benzimidazole ring system, showing a tilt of 12.00° [].
  • Hydrogen bonding: Both the alcohol and carboxylic acid groups participate in hydrogen bonding. The alcohol (-OH) engages in O—H⋯O hydrogen bonds, while the carboxylic acid (-COOH) forms O—H⋯N hydrogen bonds. This network extends in two dimensions along the 'ab' plane of the crystal structure [].
  • Sec-butyl group disorder: The sec-butyl group attached to the benzimidazole ring displays structural disorder. This means it can adopt two different orientations, with a near-equal probability of occupying each position [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.